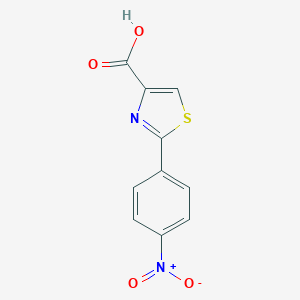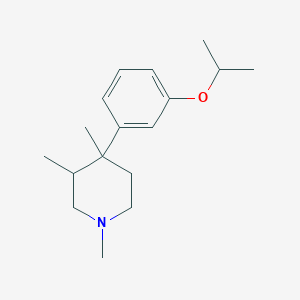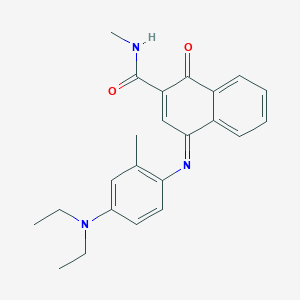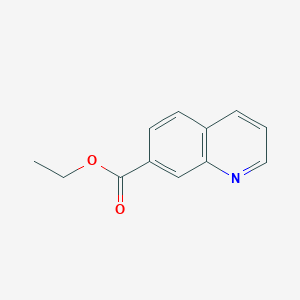
2-(4-苯基环己叉亚甲基)乙酸乙酯
描述
Ethyl 2-(4-phenylcyclohexylidene)acetate is a chemical compound with the molecular formula C16H20O2 . It is also known as Acetic acid, 2-(4-phenylcyclohexylidene)-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate might involve the reaction of diethoxyphosphoryl-acetic acid ethyl ester with sodium t-butanolate in tetrahydrofuran, followed by the addition of 1-phenyl-4-cyclohexanone .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-phenylcyclohexylidene)acetate consists of 16 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 244.329 Da and the monoisotopic mass is 244.146332 Da .Physical And Chemical Properties Analysis
Ethyl 2-(4-phenylcyclohexylidene)acetate is a solid at room temperature . It has a molecular weight of 244.33 g/mol .科学研究应用
合成途径和中间体
与 2-(4-苯基环己叉亚甲基)乙酸乙酯相关的化合物的合成涉及复杂的化学反应和中间体。例如,相关化合物 4-苯基-2-丁酮的合成包括乙酸乙酯和乙酰乙酸乙酯的合成等多个阶段,然后进行克莱森缩合和取代反应以获得最终产物 (姜丽章,2005)。此外,2-氨基-4-(4-氟苯基)-6-苯基环己-1,3-二烯-1-羧酸乙酯已由相关化合物合成,并通过各种光谱技术表征,并详细分析了其晶体结构 (M. Sapnakumari 等,2014)。
分子结合和结构分析
透彻了解相关化合物的结合特性对于理解它们的药代动力学机制至关重要。例如,研究了硫代半氨基咔唑衍生物与人血清白蛋白 (HSA) 的结合,阐明了结合动力学、HSA 中诱导的结构变化以及通过疏水相互作用和氢键稳定这种相互作用 (S. Karthikeyan 等,2016)。此外,已经确定了相关化合物(例如 2-[2-(4-硝基苯甲酰)-1H-吲哚-3-基]乙酸乙酯)的晶体结构,为其在合成途径中的分子排列和潜在应用提供了见解 (孙英崔和成坤金,2017)。
在化学合成和分析中的应用
生物活性化合物的合成
相关的化学实体和中间体已被用于生物活性化合物的合成。例如,2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯已用于洛森重排,为从羧酸合成尿素和异羟肟酸铺平了道路,在药物开发中具有应用 (基肖尔·塔卢里等,2014)。
绿色化学和催化过程
在绿色化学领域,已经探索了相关化合物以实现可持续的化学合成。例如,使用(4-苯基苯基)乙酸乙酯进行绿色铃木偶合反应的发现性实验突出了环境友好和经济高效的合成方法在制药工业中的重要性 (N. Costa 等,2012)。
安全和危害
属性
IUPAC Name |
ethyl 2-(4-phenylcyclohexylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,12,15H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXGYQEFGRNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472917 | |
| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115880-04-1 | |
| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)




